Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of Glioblastoma Multiforme, a type of brain tumor.
Summary of the Application: AZD6482, a phosphatidylinositol 3-kinase p110β isoform inhibitor, has been studied for its potential to inhibit the growth and spread of glioblastoma multiforme cells .
Methods of Application or Experimental Procedures: In the study, glioblastoma cells and xenografts in nude mice were treated with AZD6482 and the mixed lineage kinase 3 inhibitor URMC-099, alone or in combination . The effects on tumor cell growth and motility were evaluated, as well as the effects on cytoskeletal structures such as lamellipodia and focal adhesions .
Results or Outcomes: The combined inhibition of PI3Kβ and MLK3 exhibited synergistic inhibitory effects on glioblastoma cell proliferation, migration, and invasion, as well as the formation of lamellipodia and focal adhesions . Furthermore, the combination of AZD6482 and URMC-099 effectively decreased glioblastoma xenograft growth in nude mice .
Specific Scientific Field: This application is in the field of Cardiology, specifically the treatment of Cardiovascular Diseases.
Summary of the Application: AZD6482 is being developed as a novel antiplatelet therapy for the treatment of cardiovascular diseases .
Methods of Application or Experimental Procedures: In a study, AZD6482 was combined with aspirin and compared with the combination of clopidogrel and aspirin in healthy subjects .
Results or Outcomes: The combination of AZD6482 and aspirin exhibited greater antiplatelet activity with less bleeding potential than the combination of clopidogrel and aspirin .
AZD6482 is a selective inhibitor of the phosphatidylinositol 3-kinase beta isoform (PI3Kβ), which plays a significant role in various cellular processes, including growth, proliferation, and survival. This compound is particularly notable for its application in cancer therapy, where it has demonstrated potential in inhibiting tumor growth and metastasis. AZD6482 is characterized by its chemical structure, which includes a pyrido[1,2-a]pyrimidine core, and it has been optimized for oral bioavailability and selectivity towards PI3Kβ to minimize adverse effects associated with other isoforms of phosphatidylinositol 3-kinase .
There is no scientific literature available on the specific mechanism of action of this compound. Pyridopyrimidinones, in general, have been investigated for their potential to target various enzymes and receptors in the human body. However, the mechanism by which this specific compound interacts with biological targets remains unknown and requires further research [].
AZD6482 functions primarily through its inhibition of PI3Kβ, which is involved in the signaling pathways that regulate cell survival and proliferation. The compound binds to the active site of the enzyme, preventing its interaction with phosphatidylinositol 4,5-bisphosphate, thereby blocking the downstream signaling cascade that leads to cellular growth and survival. This mechanism of action results in reduced phosphorylation of key proteins such as Akt and ERK, which are critical for tumor cell proliferation and survival .
The biological activity of AZD6482 has been extensively studied, particularly in the context of glioblastoma. Research indicates that AZD6482 exerts antiproliferative effects on glioma cells by inducing apoptosis and inhibiting cell migration and invasion. In combination with other inhibitors like URMC-099, AZD6482 has shown synergistic effects in reducing glioblastoma cell motility and enhancing anti-tumor efficacy in preclinical models . Furthermore, AZD6482 has demonstrated potential as an antiplatelet agent by blocking platelet activation and aggregation, which is crucial in managing thrombotic disorders .
The synthesis of AZD6482 involves several steps that focus on constructing its unique pyrido[1,2-a]pyrimidine framework. The process typically includes:
The specific synthetic routes can vary based on desired modifications and optimization efforts undertaken during drug development .
AZD6482 is primarily investigated for its applications in oncology, particularly for treating glioblastoma multiforme and other malignancies where PI3K signaling is implicated. Beyond cancer therapy, its antiplatelet properties make it a candidate for treating cardiovascular diseases related to thrombus formation. The dual application highlights its versatility as both an anti-cancer agent and a cardiovascular therapeutic .
Studies have shown that AZD6482 interacts effectively with other therapeutic agents to enhance anti-tumor activity. For instance, when combined with URMC-099, a mixed lineage kinase 3 inhibitor, AZD6482 significantly enhances the inhibition of glioblastoma cell proliferation and invasion. This combination therapy exploits the synergistic effects on multiple signaling pathways involved in tumor progression . Additionally, interaction studies have indicated that AZD6482's ability to inhibit platelet aggregation can be beneficial in managing patients with both cancer and cardiovascular risks .
AZD6482 belongs to a class of compounds that inhibit phosphatidylinositol 3-kinases. Here are some similar compounds along with their unique characteristics:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
BKM120 | Pan-PI3K inhibitor | Broad-spectrum activity against all PI3K isoforms |
PQR309 | Dual PI3K/mTOR inhibitor | Targets both PI3K and mTOR pathways |
GDC-0941 | Selective PI3Kα inhibitor | Stronger selectivity towards PI3Kα than beta |
LY294002 | Non-selective PI3K inhibitor | Early-stage compound with broad applications |
AZD6482's uniqueness lies in its selective inhibition of PI3Kβ while minimizing effects on other isoforms like PI3Kα, which can lead to insulin resistance—a common side effect associated with broader inhibitors like BKM120 . This selectivity positions AZD6482 as a promising candidate for targeted therapies where modulation of specific signaling pathways is crucial for therapeutic efficacy without unwanted metabolic side effects.
AZD6482, chemically designated as 2-[[(1R)-1-[7-methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid, is a small-molecule inhibitor with the molecular formula C22H24N4O4 and a molecular weight of 408.45 g/mol . The compound features a pyridopyrimidine core fused with a morpholine ring and a chiral ethylamino-benzoic acid substituent (Figure 1). The (1R)-stereochemistry at the ethylamino group is critical for its biological activity .
Physicochemical Properties:
The structural complexity of AZD6482 arises from its heterocyclic framework, which includes hydrogen bond donors/acceptors (e.g., morpholine oxygen, pyridopyrimidine carbonyl) and aromatic systems that facilitate target binding .
The synthesis of AZD6482 involves a multi-step process focused on constructing the pyridopyrimidine core and introducing stereoselective substituents (Figure 2). Key steps include:
Optimization Challenges:
X-ray crystallography (PDB ID: 4URK) reveals AZD6482 bound to the ATP-binding pocket of PI3Kγ, a structural homolog of PI3Kβ . Key interactions include:
Table 1: Binding Affinities of AZD6482 Against PI3K Isoforms
Target | IC50 (nM) | Selectivity (Fold vs. PI3Kβ) |
---|---|---|
PI3Kβ | 10 | 1 |
PI3Kδ | 80 | 8 |
PI3Kα | 870 | 87 |
PI3Kγ | 1090 | 109 |
The benzoic acid moiety extends into a hydrophobic cleft, minimizing solvent exposure and stabilizing the bound conformation . This binding mode explains AZD6482’s 87-fold selectivity for PI3Kβ over PI3Kα, a key factor in reducing insulin resistance risks .
AZD6482 demonstrates exceptional selectivity for the phosphatidylinositol 3-kinase beta isoform, establishing it as a highly specific inhibitor within the class IA phosphatidylinositol 3-kinase family [3] [5] [6]. The compound exhibits nanomolar potency against phosphatidylinositol 3-kinase beta with an inhibitory concentration fifty value of 0.69 nanomolar, representing the most potent activity among all tested phosphatidylinositol 3-kinase isoforms [28] [29]. This remarkable selectivity profile positions AZD6482 as a valuable pharmacological tool for investigating phosphatidylinositol 3-kinase beta-specific cellular functions and signaling pathways [27] [28].
The selectivity profile of AZD6482 against other class IA phosphatidylinositol 3-kinase isoforms reveals significant discrimination between targets [3] [5] [28]. Against phosphatidylinositol 3-kinase alpha, AZD6482 demonstrates 200-fold selectivity compared to phosphatidylinositol 3-kinase beta, with an inhibitory concentration fifty value of 136 nanomolar [28] [29]. For phosphatidylinositol 3-kinase delta, the compound shows 20-fold selectivity with an inhibitory concentration fifty of 13.6 nanomolar, while against phosphatidylinositol 3-kinase gamma, it exhibits 70-fold selectivity with an inhibitory concentration fifty of 47.8 nanomolar [28] [29].
Phosphatidylinositol 3-Kinase Isoform | Inhibitory Concentration Fifty (nanomolar) | Selectivity Fold vs Phosphatidylinositol 3-Kinase Beta |
---|---|---|
Phosphatidylinositol 3-Kinase Beta | 0.69 [28] | 1× (reference) |
Phosphatidylinositol 3-Kinase Alpha | 136 [28] | 200× |
Phosphatidylinositol 3-Kinase Delta | 13.6 [28] | 20× |
Phosphatidylinositol 3-Kinase Gamma | 47.8 [28] | 70× |
Beyond the class IA phosphatidylinositol 3-kinase family, AZD6482 maintains selectivity against related kinases within the phosphatidylinositol 3-kinase superfamily [28] [29]. The compound shows approximately 80-fold selectivity over phosphatidylinositol 3-kinase class 2 beta and deoxyribonucleic acid-dependent protein kinase, with inhibitory concentration fifty values of 54.1 nanomolar and 53.7 nanomolar, respectively [25] [28]. Against more distantly related kinases such as mechanistic target of rapamycin and phosphatidylinositol 4-kinase alpha, AZD6482 exhibits greater than 1,000-fold selectivity, demonstrating minimal off-target activity [25] [28].
Comprehensive kinome profiling using a panel of 433 kinases confirmed the exceptional selectivity of AZD6482 for phosphatidylinositol 3-kinase targets [28] [29]. The KinomeScan analysis revealed that AZD6482 retains less than 5% residual activity primarily against phosphatidylinositol 3-kinase family members, with minimal interaction observed across the broader kinome [6] [28]. This selectivity profile supports the utility of AZD6482 as a chemical probe for dissecting phosphatidylinositol 3-kinase beta-specific biological functions without significant interference from other kinase pathways [6] [28].
AZD6482 functions as an adenosine triphosphate-competitive inhibitor of phosphatidylinositol 3-kinase beta, directly competing with adenosine triphosphate at the enzyme's active site [4] [6] [10]. This mechanism of action ensures reversible inhibition that can be overcome by increasing adenosine triphosphate concentrations, providing predictable pharmacological behavior in cellular systems [6] [10]. The adenosine triphosphate-competitive nature of AZD6482 has been confirmed through multiple independent biochemical characterizations using recombinant phosphatidylinositol 3-kinase enzymes [4] [10] [28].
In cell-free enzymatic assays utilizing recombinant human phosphatidylinositol 3-kinase beta, AZD6482 demonstrates consistent sub-nanomolar potency across multiple experimental platforms [3] [5] [28]. SelectScreen kinase assays using Invitrogen methodology consistently report inhibitory concentration fifty values of 0.69 nanomolar for phosphatidylinositol 3-kinase beta inhibition [6] [28] [29]. Alternative kinase assay formats, including those utilizing different substrate concentrations and reaction conditions, have confirmed this exceptional potency range [17] [25].
The translation of enzymatic potency to cellular systems reveals modest shifts in inhibitory concentration fifty values, consistent with cellular uptake and target engagement considerations [28] [29]. In isogenic human mammary epithelial cell lines expressing constitutively active phosphatidylinositol 3-kinase beta, AZD6482 inhibits protein kinase B phosphorylation with inhibitory concentration fifty values ranging from 100 to 500 nanomolar [28] [29]. These cellular assays measure downstream signaling inhibition rather than direct enzyme inhibition, accounting for the higher concentrations required to achieve comparable effects [28] [29].
Platelet aggregation assays represent a particularly sensitive biological readout for phosphatidylinositol 3-kinase beta inhibition, given the critical role of this isoform in platelet function [4] [10] [20]. In washed platelet aggregation assays, AZD6482 demonstrates remarkable potency with an inhibitory concentration fifty of 6 nanomolar for blocking platelet activation, adhesion, and aggregation [2] [4] [17]. This exceptional potency in platelet systems reflects the essential role of phosphatidylinositol 3-kinase beta in platelet signaling cascades and the direct functional consequence of enzyme inhibition [4] [20].
Assay Type | Inhibitory Concentration Fifty | Methodology | Citation |
---|---|---|---|
Cell-free kinase assay | 0.69 nanomolar [28] | SelectScreen recombinant enzyme | [28] |
Cellular protein kinase B phosphorylation | 100-500 nanomolar [28] | Human mammary epithelial cells | [28] |
Washed platelet aggregation | 6 nanomolar [2] | Human platelets ex vivo | [2] [4] |
Human adipocyte glucose uptake | 4.4 micromolar [4] | Primary human adipocytes | [4] [13] |
The concentration-response relationships for AZD6482 across different biological systems reveal consistent steep dose-response curves characteristic of competitive enzyme inhibition [28] [29]. Hill coefficients approaching unity in most assay systems support a simple competitive inhibition model without evidence of cooperative binding or allosteric effects [28] [29]. These kinetic properties facilitate predictable dose-response relationships in experimental applications and support the use of AZD6482 as a reliable pharmacological tool [6] [28].
AZD6482 exerts profound pharmacodynamic effects on platelet function through selective inhibition of phosphatidylinositol 3-kinase beta, which plays an essential role in platelet adhesion, aggregation, and thrombus formation [4] [10] [20]. The compound demonstrates complete inhibition of agonist-induced platelet aggregation in both in vitro and ex vivo experimental systems [4] [10]. In dog models, maximal antiplatelet effects are achieved at plasma concentrations of 1 micromolar, providing complete antithrombotic protection without detectable increases in bleeding time or blood loss [4] [10].
The antiplatelet effects of AZD6482 translate effectively to human subjects, where ex vivo platelet function testing demonstrates potent inhibition of platelet aggregation responses [4] [10]. Human volunteer studies utilizing a 3-hour intravenous infusion protocol confirmed maximal antiplatelet effects at 1 micromolar plasma concentrations, consistent with preclinical observations [4] [10]. Importantly, the antiplatelet effects show rapid reversibility following cessation of infusion, with platelet function normalizing within the elimination half-life of approximately 20 minutes [20].
The mechanism of antiplatelet action involves selective disruption of phosphatidylinositol 3-kinase beta-dependent signaling pathways while preserving primary hemostatic functions [4] [10] [20]. AZD6482 specifically inhibits thrombosis without interfering with normal hemostatic responses, providing an impressive separation between antithrombotic efficacy and bleeding risk [4] [10]. This selectivity profile distinguishes AZD6482 from conventional antiplatelet agents that often compromise hemostatic function alongside their antithrombotic effects [20].
Platelet Function Parameter | Effect of AZD6482 | Concentration | Species |
---|---|---|---|
Platelet aggregation inhibition [4] | Complete blockade | 1 micromolar | Dog, Human |
Bleeding time [4] | No increase | Supratherapeutic doses | Dog |
Cutaneous bleeding time [4] | Minimal prolongation | 1 micromolar | Human |
Thrombus formation [20] | Complete inhibition | 1 micromolar | Dog |
The effects of AZD6482 on insulin signaling pathways reveal a more complex pharmacodynamic profile that depends significantly on concentration and exposure duration [4] [12] [13]. At concentrations below 5 micromolar, AZD6482 shows minimal impact on insulin-mediated glucose metabolism, suggesting that phosphatidylinositol 3-kinase beta plays a limited role in normal insulin signaling [4] [13]. However, at higher concentrations approaching 27 micromolar, significant inhibition of insulin sensitivity becomes apparent [4] [13].
In human adipocyte glucose uptake assays, AZD6482 inhibits insulin-induced glucose transport with an inhibitory concentration fifty of 4.4 micromolar [4] [13]. This concentration is substantially higher than that required for antiplatelet effects, indicating selective impairment of insulin signaling only at supratherapeutic exposures [4] [13]. The mechanism likely involves cross-inhibition of phosphatidylinositol 3-kinase alpha at higher concentrations, as this isoform is the primary mediator of insulin receptor signaling [4] [12] [13].
Euglycemic hyperinsulinemic clamp studies in rats provide quantitative assessment of whole-body insulin sensitivity under controlled metabolic conditions [4] [13]. At plasma concentrations of 2.3 micromolar, glucose infusion rates remain unaffected, confirming preservation of insulin sensitivity at therapeutically relevant exposures [4] [13]. However, at 27 micromolar plasma concentrations, glucose infusion rates decrease by approximately 60%, indicating severe insulin resistance at supratherapeutic exposures [4] [13].
Insulin Signaling Parameter | AZD6482 Effect | Concentration | Model System |
---|---|---|---|
Adipocyte glucose uptake [4] | Inhibitory concentration fifty 4.4 micromolar | Variable | Human primary adipocytes |
Glucose infusion rate [4] | No effect | 2.3 micromolar | Rat euglycemic clamp |
Glucose infusion rate [4] | 60% reduction | 27 micromolar | Rat euglycemic clamp |
Homeostasis model assessment index [4] | 10-20% increase | 5.3 micromolar | Human volunteers |
Human volunteer studies measuring homeostasis model assessment indices provide clinical validation of the insulin sensitivity effects observed in preclinical models [4] [13]. At the highest tested plasma concentration of 5.3 micromolar, homeostasis model assessment indices increase by 10-20%, indicating mild insulin resistance [4] [13]. This effect magnitude is substantially less than that observed at higher concentrations in animal models, supporting a therapeutic window where antiplatelet effects can be achieved without clinically significant metabolic consequences [4] [13].
AZD6482 functions as a highly potent and selective adenosine triphosphate-competitive phosphoinositide 3-kinase β inhibitor, demonstrating exceptional binding affinity with an inhibitory concentration fifty value of 10 nanomolar [1] [2]. The compound exhibits remarkable selectivity, being 8-fold, 87-fold, and 109-fold more selective for phosphoinositide 3-kinase β compared to phosphoinositide 3-kinase δ, phosphoinositide 3-kinase α, and phosphoinositide 3-kinase γ, respectively [1] [3] [4].
Table 1: Molecular Mechanisms of AZD6482 Phosphoinositide 3-Kinase β Inhibition
Mechanism Type | Details | IC50 or Effect |
---|---|---|
ATP-Binding Pocket Interactions | AZD6482 is an ATP-competitive PI3Kβ inhibitor with IC50 of 10 nM | 10 nM |
Competitive Inhibition | Competes with ATP for binding to PI3Kβ active site | ATP-competitive |
Conformational Changes | Induces conformational changes in PI3Kβ catalytic domain P-loop region | P-loop flexibility |
Downstream AKT Modulation | Decreases phosphorylation of AKT at Ser473 and Thr308 | ↓ p-AKT levels |
Downstream GSK-3β Modulation | Reduces inhibitory phosphorylation of GSK-3β at Ser9 | ↓ p-GSK-3β levels |
Apoptosis Induction | Downregulates Bcl-2 and upregulates Bax expression | ↑ Apoptosis |
Cell Cycle Regulation | Induces G1 cell cycle arrest via cyclin D1 downregulation | G1 arrest |
The adenosine triphosphate-binding pocket of phosphoinositide 3-kinase β contains several critical regions that facilitate AZD6482 binding and contribute to its selectivity profile [5]. The adenine pocket, formed by hinge residues Val827 and Glu826, provides the primary hydrogen bonding interactions with the inhibitor backbone [5]. Although these hinge residues are conserved across all class I phosphoinositide 3-kinase isoforms, the compound achieves selectivity through interactions with non-conserved regions surrounding the adenosine triphosphate-binding site [5] [6].
Table 2: Adenosine Triphosphate-Binding Pocket Interaction Details
Binding Site Region | Key Residues | Interaction Type | Role in Selectivity |
---|---|---|---|
Adenine Pocket (Hinge) | Val827, Glu826 (hinge residues) | Hydrogen bonding with backbone | Conserved across PI3K isoforms |
Specificity Pocket | Trp760, Met752, Pro758 | Hydrophobic interactions | Contributes to isoform selectivity |
Affinity Pocket | Leu784, Cys815, Ile825 | Hydrophobic strip contacts | Enhances binding potency |
Hydrophobic Region II | At active site mouth | Hydrophobic contacts | Drug-like property enhancement |
P-loop Region | Residues 752-758 | Conformational flexibility | PI3Kβ-specific flexibility |
DFG Motif | Asp911 (DFG motif) | Metal coordination site | Catalytic mechanism |
The specificity pocket, comprising residues Trp760, Met752, and Pro758, plays a crucial role in determining isoform selectivity [5]. This hydrophobic cavity is formed through ligand-induced conformational changes and is not present in the apoenzyme structure [5]. The phosphoinositide 3-kinase β isoform demonstrates enhanced conformational flexibility in this region compared to other class I phosphoinositide 3-kinase isoforms, allowing for more favorable accommodation of selective inhibitors [5].
The affinity pocket, lined by a hydrophobic strip formed by Leu784, Cys815, and Ile825, enhances the binding potency of inhibitors without necessarily contributing to selectivity [5]. This region represents a conserved structural feature across phosphoinositide 3-kinase isoforms but provides additional binding interactions that stabilize the inhibitor-enzyme complex [5].
AZD6482 demonstrates competitive inhibition kinetics with respect to adenosine triphosphate, as evidenced by kinetic analysis showing that the compound directly competes with adenosine triphosphate for binding to the active site [2] [7]. The competitive nature of inhibition is reflected in the compound's ability to overcome adenosine triphosphate binding through higher concentrations of the natural substrate [2]. This mechanism distinguishes AZD6482 from non-competitive phosphoinositide 3-kinase inhibitors that bind to allosteric sites and do not directly compete with adenosine triphosphate [8].
The binding of AZD6482 to phosphoinositide 3-kinase β induces significant conformational changes within the catalytic domain, particularly affecting the P-loop region (residues 752-758) and the overall active site architecture [5] [8]. These structural rearrangements are critical for both the high-affinity binding of the inhibitor and the selective recognition of the phosphoinositide 3-kinase β isoform over other class I phosphoinositide 3-kinase family members [5].
Table 3: Conformational Changes in Phosphoinositide 3-Kinase β Catalytic Domain
Structural Element | Conformational Change | Functional Impact | PI3Kβ Specificity |
---|---|---|---|
P-loop (residues 752-758) | Increased flexibility and movement | Enhanced inhibitor accommodation | Higher flexibility than other isoforms |
N-lobe orientation | Relative shift to C-lobe | Active site accessibility | Isoform-specific movements |
C-lobe positioning | Repositioning relative to N-lobe | Catalytic domain structure | Unique domain arrangements |
Activation loop | Loop ordering/disordering | Substrate binding modulation | PI3Kβ-specific loop dynamics |
DFG motif conformation | In/out conformational states | ATP/inhibitor competition | Isoform-selective conformations |
Hinge region flexibility | Backbone flexibility enhancement | Inhibitor binding optimization | PI3Kβ-enhanced plasticity |
The P-loop region exhibits remarkable conformational plasticity in phosphoinositide 3-kinase β compared to other isoforms, particularly phosphoinositide 3-kinase γ [5]. Molecular dynamics simulations reveal that the distance between Trp760 and the P-loop Met752 in phosphoinositide 3-kinase β remains relatively stable due to synchronized conformational changes, whereas in phosphoinositide 3-kinase γ, these residues undergo independent movements that create transient gaps and unfavorable entropic changes [5]. This enhanced coordination in phosphoinositide 3-kinase β facilitates the accommodation of inhibitors like AZD6482 within the specificity pocket [5].
The conformational flexibility of the P-loop is enhanced by the shorter kα1-kα2 loop in phosphoinositide 3-kinase β compared to phosphoinositide 3-kinase γ [5]. In phosphoinositide 3-kinase γ, this loop sits on top of the P-loop and restricts its movement, requiring larger-scale conformational changes involving the entire N-lobe for inhibitor accommodation [5]. The reduced steric constraints in phosphoinositide 3-kinase β allow for more localized P-loop movements that are energetically favorable for inhibitor binding [5].
The N-lobe and C-lobe positioning undergoes isoform-specific changes upon AZD6482 binding, with the N-lobe shifting relative to the C-lobe in a manner distinct from other phosphoinositide 3-kinase isoforms [5] [9]. This conformational change affects the overall active site geometry and contributes to the selective recognition of phosphoinositide 3-kinase β by AZD6482 [5]. The relative domain movements also influence the accessibility of the adenosine triphosphate-binding site and modulate the kinetics of inhibitor association and dissociation [5].
The activation loop, which contains the phosphoinositide-binding motif, exhibits variable ordering states depending on the presence of inhibitors and the specific phosphoinositide 3-kinase isoform [5]. In phosphoinositide 3-kinase β, this loop demonstrates enhanced flexibility that accommodates conformational changes induced by AZD6482 binding [5]. The loop dynamics are coupled to the P-loop movements, creating a coordinated conformational network that optimizes inhibitor binding affinity [5].
The DFG motif, containing the catalytically essential Asp911 residue, can adopt both "in" and "out" conformational states in the presence of different inhibitors [5]. The "in" conformation corresponds to the adenosine triphosphate-bound state and is competent for catalytic activity, while the "out" conformation represents an inactive state that may be stabilized by certain inhibitors [5]. AZD6482 binding influences the equilibrium between these conformational states, contributing to its inhibitory mechanism [5].
Molecular dynamics simulations demonstrate that free energy perturbation analysis favors specificity pocket closure in phosphoinositide 3-kinase γ compared to phosphoinositide 3-kinase β, explaining the enhanced ability of phosphoinositide 3-kinase β to accommodate propeller-shaped inhibitors [5]. The energetic landscape of conformational changes in phosphoinositide 3-kinase β is more favorable for inhibitor-induced structural rearrangements, contributing to the selectivity of compounds like AZD6482 [5].
The hinge region flexibility is enhanced in phosphoinositide 3-kinase β, allowing for optimal positioning of hydrogen bond donors and acceptors for interaction with inhibitors [5] [6]. This flexibility extends beyond the immediate hinge residues to include adjacent structural elements that fine-tune the binding pocket geometry [5]. The enhanced plasticity of the hinge region in phosphoinositide 3-kinase β provides additional opportunities for selective inhibitor design compared to more rigid isoforms [5].
AZD6482-mediated inhibition of phosphoinositide 3-kinase β results in profound downstream effects on the protein kinase B/glycogen synthase kinase-3β signaling axis, leading to comprehensive modulation of cellular survival, proliferation, and metabolic pathways [10] [11] [12]. The inhibition of phosphoinositide 3-kinase β disrupts the normal phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin signaling cascade, triggering a cascade of molecular events that ultimately result in growth inhibition and apoptosis [10] [13].
Table 4: Downstream Protein Kinase B/Glycogen Synthase Kinase-3β Signaling Pathway Modulation
Signaling Component | Normal Function | Effect of AZD6482 | Cellular Outcome |
---|---|---|---|
AKT (Protein Kinase B) | Cell survival and proliferation | Decreased phosphorylation (Ser473/Thr308) | Reduced cell survival signals |
GSK-3β | Glycogen metabolism regulation | Decreased inhibitory phosphorylation (Ser9) | Increased kinase activity |
Bcl-2 | Anti-apoptotic protein | Downregulated expression | Enhanced apoptosis susceptibility |
Bax | Pro-apoptotic protein | Upregulated expression | Promoted apoptosis |
Cyclin D1 | G1/S cell cycle progression | Decreased expression | G1 cell cycle arrest |
p27 | Cell cycle inhibitor | Nuclear accumulation | Cell cycle inhibition |
mTORC1 | Protein synthesis regulation | Indirect inhibition via AKT | Reduced anabolic processes |
The primary downstream target of phosphoinositide 3-kinase β activity is protein kinase B, which requires phosphorylation at both Thr308 and Ser473 residues for full activation [13] [12]. AZD6482 treatment results in significant reduction of protein kinase B phosphorylation at both critical sites, as demonstrated in multiple cell line studies where decreased phospho-protein kinase B levels correlate with inhibitor concentration [10] [11]. The reduction in protein kinase B phosphorylation is dose-dependent and occurs within hours of AZD6482 treatment, indicating direct downstream consequences of phosphoinositide 3-kinase β inhibition [10].
Glycogen synthase kinase-3β represents a critical downstream effector of the protein kinase B pathway and serves as a key regulatory switch for numerous cellular processes [14] [11]. Under normal conditions, active protein kinase B phosphorylates glycogen synthase kinase-3β at Ser9, leading to its inactivation and subsequent derepression of glycogen synthase kinase-3β target proteins [14] [15]. AZD6482 treatment reduces the inhibitory phosphorylation of glycogen synthase kinase-3β, resulting in increased glycogen synthase kinase-3β kinase activity and enhanced phosphorylation of its downstream substrates [10] [11].
The reactivation of glycogen synthase kinase-3β following AZD6482 treatment has profound effects on cell cycle regulation through its impact on cyclin D1 expression [10] [14]. Glycogen synthase kinase-3β directly phosphorylates cyclin D1, targeting it for ubiquitin-mediated proteasomal degradation [14]. The increased glycogen synthase kinase-3β activity following phosphoinositide 3-kinase β inhibition leads to enhanced cyclin D1 turnover and reduced steady-state levels of this critical G1/S checkpoint regulator [10]. This mechanism contributes to the G1 cell cycle arrest observed in cells treated with AZD6482 [10].
The protein kinase B/glycogen synthase kinase-3β axis also regulates apoptotic signaling through modulation of Bcl-2 family proteins [10] [16] [15]. AZD6482 treatment results in downregulation of the anti-apoptotic protein Bcl-2 and concomitant upregulation of the pro-apoptotic protein Bax [10]. This shift in the Bcl-2/Bax ratio creates a cellular environment that favors apoptotic cell death [10]. The mechanism involves both transcriptional and post-translational regulation, as reduced protein kinase B activity decreases pro-survival signaling while increased glycogen synthase kinase-3β activity promotes pro-apoptotic pathways [16] [15].
The metabolic consequences of AZD6482-mediated phosphoinositide 3-kinase β inhibition extend to regulation of mammalian target of rapamycin complex 1 activity [13] [17]. While phosphoinositide 3-kinase β inhibition does not directly affect mammalian target of rapamycin, the reduced protein kinase B activity leads to decreased mammalian target of rapamycin complex 1 signaling [13]. This results in reduced protein synthesis, decreased ribosomal protein S6 kinase 1 activity, and overall suppression of anabolic cellular processes [13] [17].
The cellular stress response is also modulated through the protein kinase B/glycogen synthase kinase-3β pathway [14] [15]. Glycogen synthase kinase-3β phosphorylates numerous transcription factors, including c-Myc, c-Jun, and cyclic adenosine monophosphate response element-binding protein, affecting their stability and transcriptional activity [14]. The reactivation of glycogen synthase kinase-3β following AZD6482 treatment leads to increased phosphorylation of these transcription factors, often resulting in their degradation or nuclear export and subsequent changes in gene expression programs [14].
The temporal dynamics of downstream signaling modulation reveal that protein kinase B dephosphorylation occurs within hours of AZD6482 treatment, followed by glycogen synthase kinase-3β reactivation and subsequent changes in target protein expression [10] [11]. This temporal sequence demonstrates the hierarchical nature of the signaling cascade and provides insights into the kinetics of pharmacological intervention [10]. The sustained nature of these effects, particularly the prolonged reduction in protein kinase B phosphorylation, indicates stable inhibition of the phosphoinositide 3-kinase β pathway [10] [18].
Table 5: AZD6482 Selectivity Profile Across Phosphoinositide 3-Kinase Isoforms
PI3K Isoform | IC50 Value | Selectivity Fold | Structural Basis |
---|---|---|---|
PI3Kβ (p110β) | 10 nM | 1 (reference) | Optimal P-loop flexibility |
PI3Kα (p110α) | 80 nM | 8-fold less potent | Reduced conformational accommodation |
PI3Kγ (p110γ) | 1.09 μM | 109-fold less potent | Structural constraints in active site |
PI3Kδ (p110δ) | 80 nM to 1.09 μM | 8-87-fold less potent | Intermediate structural compatibility |